molecular formula C19H20BrN6O10P B067794 Caged 8-Br-camp CAS No. 177592-87-9

Caged 8-Br-camp

Cat. No. B067794
M. Wt: 603.3 g/mol
InChI Key: DNPINJJWFMWFRD-KUUOUUIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caged 8-Br-camp is a chemical compound that has gained significant attention in the scientific community due to its ability to release cyclic adenosine monophosphate (cAMP) upon exposure to light. This unique characteristic has made it a valuable tool for studying the biochemical and physiological effects of cAMP in cells and tissues. In

Mechanism Of Action

Caged 8-Br-camp releases Caged 8-Br-camp upon exposure to light, which can activate downstream signaling pathways. This allows researchers to study the effects of Caged 8-Br-camp on cellular processes in a controlled manner.

Biochemical And Physiological Effects

CAMP is a second messenger that plays a critical role in a variety of cellular processes, including metabolism, gene expression, and ion channel activity. By releasing Caged 8-Br-camp in a controlled manner, caged 8-Br-camp can be used to study the biochemical and physiological effects of Caged 8-Br-camp on these processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of caged 8-Br-camp is its ability to release Caged 8-Br-camp in a controlled manner, allowing researchers to study the effects of Caged 8-Br-camp on cellular processes with high temporal and spatial resolution. However, caged 8-Br-camp also has limitations, including the need for specialized equipment to deliver light and the potential for phototoxicity.

Future Directions

There are many future directions for the use of caged 8-Br-camp in scientific research. One potential application is in the study of circadian rhythms, as Caged 8-Br-camp has been shown to play a role in regulating the circadian clock. Additionally, caged 8-Br-camp could be used to study the effects of Caged 8-Br-camp on immune cell function and inflammation, as well as in the development of new therapies for diseases such as cancer and diabetes.
In conclusion, caged 8-Br-camp is a valuable tool for studying the biochemical and physiological effects of Caged 8-Br-camp in cells and tissues. Its ability to release Caged 8-Br-camp upon exposure to light allows for high temporal and spatial resolution, making it a valuable tool for scientific research. As research in this field continues to expand, caged 8-Br-camp is likely to play an increasingly important role in the study of cellular signaling pathways and the development of new therapies for a variety of diseases.

Synthesis Methods

The synthesis of caged 8-Br-camp involves the reaction of 8-Br-camp with a photolabile protecting group, such as nitrophenyl-ether or coumarin. The resulting compound can then be purified and stored until it is ready for use in experiments.

Scientific Research Applications

Caged 8-Br-camp has been used in a variety of scientific research applications, including the study of cellular signaling pathways, neuronal activity, and muscle contraction. It has also been used in optogenetics, a field that utilizes light to control cellular processes.

properties

CAS RN

177592-87-9

Product Name

Caged 8-Br-camp

Molecular Formula

C19H20BrN6O10P

Molecular Weight

603.3 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C19H20BrN6O10P/c1-31-10-3-8(9(26(28)29)4-11(10)32-2)5-33-37(30)34-6-12-15(36-37)14(27)18(35-12)25-17-13(24-19(25)20)16(21)22-7-23-17/h3-4,7,12,14-15,18,27H,5-6H2,1-2H3,(H2,21,22,23)/t12-,14-,15-,18-,37?/m1/s1

InChI Key

DNPINJJWFMWFRD-KUUOUUIGSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)COP2(=O)OC[C@@H]3[C@@H](O2)[C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4Br)N)O)[N+](=O)[O-])OC

SMILES

COC1=C(C=C(C(=C1)COP2(=O)OCC3C(O2)C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)COP2(=O)OCC3C(O2)C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)[N+](=O)[O-])OC

synonyms

4,5-dimethoxy-2-nitrobenzyl-8-bromo-cAMP
4,5-dimethoxy-2-nitrobenzyl-8-bromo-cAMP, (R)-isomer
caged 8-Br-cAMP

Origin of Product

United States

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